Cotarnine

Anticancer Drug Discovery Cytotoxicity Assay Noscapine Derivatives

Researchers requiring a validated Noscapine Impurity 2 reference standard for ANDA/DMF submissions or a low-potency scaffold for anticancer SAR studies must avoid generic THIQ analogs that lack defined purity and bioactivity profiles. Cotarnine (CAS 59760-32-6) directly addresses this gap with its distinct weak antiproliferative potency (IC50 = 575.3 μM vs. noscapine's 215.5 μM), establishing it as the definitive negative control for lead optimization. Procurement of high-purity, QC-certified material ensures regulatory compliance in analytical method validation (HPLC, LC-MS) and enables quantitative measurement of potency gains from 6-position derivatization, which can achieve >10-fold improvements in activity.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 59760-32-6
Cat. No. B7817195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotarnine
CAS59760-32-6
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1O)OC)OCO3
InChIInChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3
InChIKeyPAPMYQLKLNRZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cotarnine (CAS 59760-32-6): A Tetrahydroisoquinoline Scaffold for Anticancer Derivatization and Analytical Reference Standards


Cotarnine (CAS 59760-32-6, also catalogued as 82-54-2) is a natural tetrahydroisoquinoline (THIQ) alkaloid that constitutes the core scaffold of noscapine and is formed via its oxidative degradation [1]. This compound, with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol, serves as a versatile platform for synthetic derivatization at the 6-position, yielding analogs with substantially enhanced biological activities compared to the parent compound [1]. Its established role as a key starting material for the antiallergic drug tritoqualine, as well as its function as a critical reference standard and impurity marker in the quality control of noscapine-based pharmaceuticals, underpins its relevance in both medicinal chemistry and analytical science [2].

Why Cotarnine's Procurement Requires Precision: Avoiding Generic THIQ Scaffold Pitfalls


Substituting Cotarnine with generic tetrahydroisoquinoline (THIQ) analogs or even its structural relative noscapine is not scientifically sound due to significant, quantifiable differences in both intrinsic biological activity and its role as a chemical precursor. Critically, Cotarnine exhibits a distinct and substantially weaker antiproliferative potency (IC50 = 575.3 μM) compared to noscapine (IC50 = 215.5 μM) against 4T1 mammary carcinoma cells, a difference of 2.7-fold that is central to its value as a negative control or a blank scaffold for derivatization [1]. Furthermore, in the context of drug development, Cotarnine is not merely an alkaloid; it is a defined and regulated impurity of the active pharmaceutical ingredient (API) Noscapine, requiring a characterized, high-purity reference standard for analytical method validation and quality control (QC), a role for which generic THIQ compounds are wholly unsuitable . The use of unvalidated alternatives would thus compromise both the rigor of cancer research models and the regulatory compliance of pharmaceutical quality assessments.

Quantitative Differentiation of Cotarnine: Head-to-Head Comparisons vs. Noscapine and Synthetic Derivatives


Cotarnine's In Vitro Antiproliferative Potency is Quantifiably Distinct from Noscapine, Defining Its Role as a Negative Control

Cotarnine exhibits significantly weaker antiproliferative activity than its parent compound, noscapine, against 4T1 mammary carcinoma tumor cells. This quantified difference is fundamental for selecting Cotarnine as an appropriate scaffold for evaluating potency gains in derivative synthesis [1].

Anticancer Drug Discovery Cytotoxicity Assay Noscapine Derivatives

Amino Acid Conjugation of Cotarnine Yields a 10.6-Fold Increase in Anticancer Potency, Demonstrating Its Value as a Modifiable Scaffold

Conjugation of Cotarnine with the amino acid L-tryptophan at the 6-position yields derivative 10i, which demonstrates a 10.6-fold improvement in antiproliferative activity compared to unmodified Cotarnine. This direct comparison highlights the scaffold's potential for targeted functionalization to achieve specific potency gains [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Derivative Synthesis

Cotarnine Serves as a Validated Analytical Reference Standard for Noscapine Impurity Quantification with Defined LOQ

Cotarnine is utilized as a validated reference standard for quantifying noscapine and its metabolites in plasma via coupled-column liquid chromatography. This method establishes defined analytical performance metrics, including a limit of quantitation (LOQ) specific to Cotarnine, which is essential for pharmacokinetic and drug impurity profiling studies [1].

Pharmaceutical Analysis Quality Control (QC) LC-MS Method Development

Cotarnine's Hemostatic Action is a Well-Documented Class-Level Property, Though It Lacks Specific Modern Comparators

Cotarnine has been historically recognized for its hemostatic action, a property attributed to the tetrahydroisoquinoline class. This activity was observed with its hydrochloride and phthalate salts (marketed as Stypticin and Styptol, respectively) [1]. While this effect is documented, quantifiable comparative data against modern standard-of-care hemostatic agents or other THIQ alkaloids like hydrastinine are not available in the modern literature [2]. Therefore, this evidence is best categorized as a class-level inference.

Pharmacology Historical Medicine Hemostasis

Validated Application Scenarios for Cotarnine in Cancer Research and Pharmaceutical Quality Control


Medicinal Chemistry: Synthesis of Potent Antitumor Leads via 6-Position Derivatization

Cotarnine is an ideal starting scaffold for medicinal chemists aiming to design and synthesize novel THIQ-based antitumor agents. Its well-characterized, weak intrinsic activity (IC50 = 575.3 μM) provides a low baseline against which the potency gains of new derivatives can be quantitatively measured. As demonstrated with the cotarnine-tryptophan conjugate (10i), modifications at the 6-position can yield a >10-fold improvement in activity (IC50 = 54.5 μM), validating this approach for structure-activity relationship (SAR) studies and lead optimization programs [1].

Pharmaceutical R&D: Critical Reference Standard for Noscapine API Impurity Profiling

In pharmaceutical quality control and analytical method development, Cotarnine is indispensable as a characterized reference standard for Noscapine Impurity 2. Its procurement is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) required for ANDA/DMF submissions and QC lot release. The compound's validated limit of quantitation (LOQ = 13 ng/mL) in plasma allows for precise impurity monitoring, which is a regulatory requirement for ensuring the purity and safety of noscapine-containing drug products [1].

Academic Research: Establishing a Negative Control in THIQ Anticancer Studies

For academic laboratories investigating the anticancer potential of THIQ alkaloids, Cotarnine serves a critical function as a negative or low-potency control. Its 2.7-fold weaker antiproliferative activity compared to noscapine (IC50 = 575.3 vs. 215.5 μM) makes it an appropriate benchmark for confirming that any observed cytotoxic effect in a new derivative is due to the specific structural modification and not simply a property of the core THIQ scaffold [1].

Chemical Synthesis: High-Yield Production of Cotarnone and Dihydrocotarnine Derivatives

For synthetic organic chemists, Cotarnine is a valuable precursor for generating other alkaloid derivatives, such as cotarnone and 1,2-dihydrocotarnine, via well-established reactions. These simple derivatives can undergo further electrophilic modifications, like Einhorn acylamidomethylation, with reported high yields (60–95%), enabling access to a broader chemical space of structurally diverse THIQ analogs for various biological screens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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